6-Chlorothiazolo[5,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOKTPAZVRSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chlorothiazolo 5,4 B Pyridine and Its Derivatives
Classical Approaches to Thiazolopyridine Core Construction
The fundamental assembly of the thiazolo[5,4-b]pyridine (B1319707) ring system can be achieved through several established synthetic strategies. These methods often involve the condensation and cyclization of appropriately substituted pyridine (B92270) and thiazole (B1198619) precursors.
Condensation Reactions of Pyridine and Thiazole Precursors
One common approach involves the condensation of pyridine and thiazole-based starting materials. For instance, the synthesis of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide begins with the conversion of 3-cyanopyridine (B1664610) to pyridine-3-carbothiamide. This intermediate is then reacted with ethyl-2-chloroacetoacetate to form the thiazole ring, which is subsequently converted to the hydrazide. nih.gov This method highlights the step-wise construction of the thiazole ring onto a pre-existing pyridine core.
Cyclization Strategies Involving Chloronitropyridines and Thiourea
A notable method for constructing the thiazolo[5,4-b]pyridine skeleton involves the reaction of chloronitropyridines with thioureas. This approach provides a direct route to forming the fused thiazole ring. researchgate.net For example, 2-aminothiazolo[5,4-b]pyridines can be synthesized from 2-hydroxy-3-thioureidopyridine. researchgate.net The cyclization of N-substituted pyridylthioureas, prepared from the corresponding aminopyridines, can lead to the formation of thiazolo[5,4-b]pyridines under specific conditions, such as treatment with sodium methoxide (B1231860) in N-methylpyrrolidinone (NMP). researchgate.net
Synthesis via Substituted Aminopyridines and Xanthate Salts
The reaction of ortho-bromo aromatic amines with ethyl potassium xanthate can produce fused thiazol-2(3H)-thiones. researchgate.net While this specific example leads to a thione, the underlying principle of using a substituted aminopyridine derivative to build the fused thiazole ring is a key strategy. This approach offers a pathway to various functionalized thiazolopyridine systems.
Specific Synthesis of the 6-Chlorothiazolo[5,4-b]pyridine Moiety
The targeted synthesis of this compound requires specific strategies to introduce the chlorine substituent at the desired position. This often involves the use of appropriately halogenated pyridine precursors.
Strategic Introduction of the Chlorine Substituent at the 6-Position
The introduction of a chlorine atom at the 6-position of the thiazolo[5,4-b]pyridine ring system is typically achieved by starting with a pyridine derivative that already contains the chlorine atom in the correct location. For example, the synthesis of certain thiazolo[5,4-b]pyridine derivatives has been accomplished starting from 3-amino-5-bromo-2-chloropyridine. nih.gov In this case, the chlorine atom is present on the pyridine ring from the outset of the synthetic sequence. Another approach utilizes 2,4-dichloro-3-nitropyridine (B57353) as a starting material, where one of the chlorine atoms can be selectively substituted, leaving the other to become the 6-chloro substituent in the final product. nih.gov
Precursor Selection and Preparation for Targeted Synthesis
The selection of precursors is critical for the successful synthesis of this compound. A common and commercially available starting material is 2,4-dichloro-3-nitropyridine. nih.gov This precursor allows for selective nucleophilic substitution at the 4-position, for instance with morpholine (B109124), to yield a 4-substituted-2-chloro-3-nitropyridine intermediate. nih.gov This intermediate then undergoes further transformations to construct the fused thiazole ring, retaining the chlorine atom at what will become the 6-position of the thiazolo[5,4-b]pyridine system. nih.gov
Another key precursor is 3-amino-5-bromo-2-chloropyridine. nih.gov This compound can undergo aminothiazole formation with potassium thiocyanate (B1210189), leading to a 2-amino-6-chlorothiazolo[5,4-b]pyridine derivative, where the bromine at the 5-position can be used for further functionalization through reactions like Suzuki cross-coupling. nih.gov
The following table summarizes key synthetic strategies for the thiazolo[5,4-b]pyridine core and its 6-chloro derivative:
| Synthetic Strategy | Key Precursors | Resulting Moiety | Reference |
| Cyclization with Thiourea | 2-hydroxy-3-thioureidopyridine | 2-Aminothiazolo[5,4-b]pyridine | researchgate.net |
| Aminothiazole formation | 3-amino-5-bromo-2-chloropyridine, Potassium thiocyanate | 2-Amino-5-bromo-6-chlorothiazolo[5,4-b]pyridine | nih.gov |
| Multi-step synthesis | 2,4-dichloro-3-nitropyridine, Morpholine, KSCN | 6-Chloro-4-morpholinothiazolo[5,4-b]pyridin-2-amine | nih.gov |
Synthetic Routes and Derivatization of this compound
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to biologically significant purine (B94841) bioisosteres. nih.govdmed.org.ua Its derivatives have garnered significant attention for their diverse pharmacological activities. dmed.org.ua This article focuses on the synthetic methodologies for this compound and its subsequent derivatization.
Derivatization Strategies on the Thiazolo[5,4-b]pyridine Scaffold
The functionalization of the thiazolo[5,4-b]pyridine core is a key strategy for developing novel compounds with tailored biological activities. nih.govnih.gov Researchers have successfully introduced a variety of substituents at different positions of the heterocyclic system. nih.govresearchgate.net
Functionalization at the 6-Position and Other Ring Positions
While various positions of the thiazolo[5,4-b]pyridine ring system have been functionalized, the 6-position has been a particular focus for introducing diversity to identify novel inhibitors for various biological targets. nih.gov For instance, a one-step synthesis method allows for the preparation of a wide array of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives with various substituents at the 2-position. researchgate.net This method involves the reaction of a substituted chloronitropyridine with a thioamide or thiourea. researchgate.net
In other research, a multi-step synthesis beginning with commercially available 2,4-dichloro-3-nitropyridine (11) has been employed to create 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs. nih.gov The initial step involves a selective substitution with morpholine to yield a 4-morpholinyl pyridine derivative (12). nih.gov Subsequent steps lead to the desired functionalized thiazolo[5,4-b]pyridine. nih.gov
A high-yielding, practical five-step synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine has also been achieved, starting from 2-amino-5-chloropyridine. researchgate.net
Application of Suzuki Cross-Coupling Reactions in Derivative Synthesis
The Suzuki cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.govorganic-chemistry.orgresearchgate.net This reaction has been effectively applied to the synthesis of various thiazolo[5,4-b]pyridine derivatives. nih.govnih.gov
For example, a copper bromide mediated bromination of a thiazolo[5,4-b]pyridine derivative can produce a brominated intermediate, which then undergoes a Suzuki reaction with aryl borates at 100 °C to yield heterocycle substituted thiazolo[5,4-b]pyridine analogues in good yields. nih.gov In one study, this approach was used to synthesize a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues. nih.gov
The Suzuki cross-coupling reaction has also been instrumental in the synthesis of a novel series of substituted thiazolo[5,4-b]pyridine analogues designed as potent and selective EGFR-TK inhibitors. nih.gov This multi-step pathway, which includes the Suzuki cross-coupling, has produced compounds with significant anticancer activity. nih.gov The reaction conditions for these syntheses often involve a palladium catalyst, such as Pd(dppf)Cl2, and a base like Na2CO3, in a solvent system like DME/H2O. researchgate.net
Below is a table summarizing the application of Suzuki cross-coupling in the synthesis of thiazolo[5,4-b]pyridine derivatives:
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Bromothiazolo[5,4-b]pyridine derivative, Aryl borates | Copper bromide, then Suzuki reaction | Heterocycle substituted thiazolo[5,4-b]pyridine analogues | Good | nih.gov |
| 6-chlorothiazolo[5,4-b]pyridin-2-amine, 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2, Na2CO3, DME/H2O | 6-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-2-amine | 70% | researchgate.net |
| Various chloro-pyridines, Phenylboronic acids | Pd(II) complex, K2CO3, EtOH/H2O | Biaryl compounds | Good to Excellent | researchgate.net |
Incorporation and Modification of Sulfonamide Functionalities
The incorporation of a sulfonamide group has been shown to be a critical structural feature for the biological activity of some thiazolo[5,4-b]pyridine derivatives. nih.gov Structure-activity relationship (SAR) studies have revealed that the sulfonamide functionality is important for the inhibitory activity of these compounds against certain enzymes, such as phosphoinositide 3-kinase (PI3K). nih.gov
For instance, derivatives containing 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide (B1586055) have demonstrated potent inhibitory activity. nih.gov The synthesis of these sulfonamide-containing derivatives often involves the preparation of sulfonamide-substituted aryl borates, which are then used in Suzuki cross-coupling reactions. nih.gov This two-step process typically involves sulfonamidation of an amino-substituted aryl bromide followed by boronization. nih.gov
The strategic placement and modification of sulfonamide functionalities continue to be a key area of research in the development of new thiazolo[5,4-b]pyridine-based therapeutic agents. nih.govnih.gov
Advanced Synthetic Strategies and Innovations
Multi-Component Reactions (MCRs) in Thiazolopyridine Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. clockss.org This approach is highly valued for its efficiency, atom economy, and the ability to generate a wide variety of 'drug-like' molecules from simple precursors. clockss.org Several MCRs have been developed for the synthesis of fused heterocyclic systems, including the thiazolopyridine core.
For instance, a five-component cascade reaction has been successfully employed to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.orgrsc.org This reaction utilizes readily available starting materials like cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. rsc.orgrsc.org The process involves a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization, showcasing the complexity achievable in a single synthetic operation. rsc.orgrsc.org Another example involves a three-component condensation of an aminothiazole derivative, an aldehyde, and Meldrum's acid to produce a thiazolo[4,5-b]pyridine (B1357651) scaffold. dmed.org.ua These MCR strategies are highly adaptable for creating libraries of thiazolopyridine analogs by varying the individual components.
Microwave-assisted organic synthesis has emerged as a transformative technology in synthetic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. nih.gov This technique utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. nih.gov
The application of microwave irradiation has proven highly effective in the synthesis of thiazolopyridine and related heterocyclic systems. nih.gov For example, the one-pot reaction of aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) to form 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was significantly accelerated under microwave heating. clockss.org While the conventional heating method required 48 hours to achieve a 30% yield, microwave irradiation at 80°C produced a quantitative yield in just 30 minutes. clockss.org Similarly, microwave assistance has been used to synthesize pyrazolo[3,4-b]pyridine derivatives, where its use led to shorter reaction times and higher yields compared to conventional heating methods. nih.govrsc.org This rapid and efficient heating makes microwave-assisted synthesis particularly suitable for high-throughput synthesis and the generation of compound libraries. researchgate.net
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more sequential intramolecular or intermolecular transformations that occur in a single pot without the need to isolate intermediates. nih.gov This strategy is highly efficient for constructing complex fused heterocyclic systems like thiazolopyridines, as it minimizes purification steps and reduces solvent waste.
The synthesis of various thiazole (B1198619) and fused thiazole derivatives has been achieved through innovative cascade methodologies. nih.govbohrium.com One such approach involves a multi-step cascade protocol to create fused imidazolo-thiazoles with yields around 90%. nih.gov For the thiazolo[4,5-b]pyridine system, cascade reactions often involve a Michael addition followed by a cyclo-elimination sequence. dmed.org.ua For example, the reaction of 2-substituted thiazol-4-ylamines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one proceeds through a conjugate addition of the enamine to the chromone, followed by cyclization to yield 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones. dmed.org.ua Another elegant example is the selective [4+2] cycloaddition of thiazolo-2-pyridones with arynes, which provides rapid access to structurally complex thiazolo-fused bridged isoquinolones. nih.gov These reactions demonstrate the power of cascade processes to rapidly build molecular complexity from relatively simple starting materials.
Solid-Phase Synthesis Techniques for Thiazolopyridine Analogs
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis and purification of large libraries of compounds. mdpi.comunits.it In this technique, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Purification is simplified to merely filtering and washing the resin to remove excess reagents and byproducts.
SPS has been successfully applied to the synthesis of various thiazole-containing scaffolds. nih.gov A notable example is the facile solid-phase synthesis of a thiazolo-pyrimidinone derivative library, which was achieved in four steps with high yields (65–97% per step). mdpi.com A traceless linker strategy is often employed, where the point of attachment to the resin is designed to be cleaved in the final step, leaving no trace of the linker on the product molecule. nih.govrsc.org For instance, a traceless solid-phase synthesis of 1,3-thiazole-based peptidomimetics starts with the conversion of Merrifield resin to a resin with a sulfur linker unit. nih.govrsc.org The key 4-amino-thiazole-5-carboxylic acid resin intermediate is then built upon using standard peptide synthesis protocols. nih.gov This methodology is highly versatile and allows for the introduction of diversity at multiple points on the thiazolopyridine scaffold, making it an invaluable tool for generating libraries for high-throughput screening.
Table 1: Illustrative Scheme for Solid-Phase Synthesis of a Thiazole Derivative
| Step | Reaction | Description |
| 1 | Resin Functionalization | Merrifield resin is reacted with potassium cyanocarbonimidodithioate to form a cyanocarbonimidodithioate resin. nih.gov |
| 2 | Thiazole Ring Formation | The functionalized resin is treated with ethyl bromoacetate (B1195939) to construct the thiazole ring on the solid support. nih.gov |
| 3 | Amide Couplings | Diversity is introduced by performing amide couplings at the C4 and C5 positions of the thiazole ring using Fmoc solid-phase peptide synthesis (SPPS) strategies. nih.govrsc.org |
| 4 | Cleavage | The final compound is cleaved from the resin, often using acidic conditions, to yield the purified thiazole derivative in solution. nih.gov |
Bioisosterism and Scaffold Hopping Approaches in Compound Library Generation
Bioisosterism and scaffold hopping are two key strategies in medicinal chemistry used to design new molecules with improved properties while retaining desired biological activity. nih.govdtic.mil These approaches are instrumental in navigating patent landscapes and overcoming issues related to pharmacokinetics, metabolism, or toxicity in a lead compound series. cambridgemedchemconsulting.com
Bioisosterism involves the replacement of an atom or a functional group with another that possesses similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.comnih.gov This can be a classical replacement (e.g., -OH for -NH2) or a non-classical one where entire functional groups are swapped (e.g., a carboxylic acid for a thiazolidinedione). nih.gov For a molecule like 6-Chlorothiazolo[5,4-b]pyridine, a bioisosteric replacement could involve substituting the chlorine atom with other groups like -CF3 or -CN, or replacing the hydrogen at another position with a fluorine atom to block metabolic oxidation. cambridgemedchemconsulting.com Such modifications can fine-tune the compound's electronic properties, lipophilicity, and metabolic stability. nih.gov
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a known active compound is replaced with a structurally different one, while aiming to maintain the original three-dimensional orientation of key pharmacophoric features. nih.govdtic.mil This strategy has been successfully used to discover novel compound classes. For example, researchers have "hopped" from natural product scaffolds like flavones to discover 2-arylpyridopyrimidinones as potent enzyme inhibitors. nih.gov In the context of this compound, a scaffold hopping approach might involve replacing the thiazolo[5,4-b]pyridine (B1319707) core with another bicyclic heterocycle that can present the necessary substituents in a similar spatial arrangement to interact with the biological target. This can lead to the discovery of entirely new chemical series with potentially superior drug-like properties. nih.gov
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The reactivity of the 6-chlorothiazolo[5,4-b]pyridine core is dictated by the interplay of the electron-withdrawing nature of the pyridine (B92270) nitrogen and the chloro substituent, as well as the electronic properties of the fused thiazole (B1198619) ring.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced by the presence of the chloro group. Consequently, electrophilic substitution on the pyridine portion of this compound is expected to be challenging and require harsh reaction conditions. Theoretical studies on the nitration of pyridine and its derivatives confirm that the free base is more reactive than the protonated species, yet the reaction remains difficult. rsc.orgresearchgate.net Should electrophilic substitution occur, it would likely be directed to the positions least deactivated by the nitrogen atom.
Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqquimicaorganica.org The chlorine atom at the 6-position serves as a good leaving group, facilitating reactions with various nucleophiles. This reactivity is a key feature in the functionalization of the thiazolo[5,4-b]pyridine (B1319707) scaffold.
A significant application of this reactivity is the displacement of the 6-chloro substituent by amines, leading to the formation of 6-aminothiazolo[5,4-b]pyridine derivatives. This reaction is crucial for the synthesis of biologically active compounds. For instance, in the synthesis of novel c-KIT inhibitors, a related 5-bromo-2-chloropyridine (B1630664) derivative was shown to undergo substitution, highlighting the susceptibility of halopyridines to nucleophilic attack. nih.gov While a direct example for this compound is not explicitly detailed in the provided search results, the general reactivity of halopyridines strongly supports this transformation.
Table 1: Nucleophilic Substitution Reactions of this compound Analogs
| Reactant | Nucleophile | Product | Conditions | Reference |
| 3-amino-5-bromo-2-chloropyridine | Potassium thiocyanate (B1210189) | 2-amino-5-bromothiazolo[5,4-b]pyridine | 75% yield | nih.gov |
| 2,4-dichloro-3-nitropyridine (B57353) | Morpholine (B109124) | 4-morpholinyl-3-nitro-2-chloropyridine | TEA, THF, 0 °C | nih.gov |
Halogenation and Dehalogenation Processes
Halogenation: The introduction of additional halogen atoms onto the this compound core can be a valuable strategy for further functionalization. The pyridine ring itself is generally resistant to electrophilic halogenation. uoanbar.edu.iq However, methods for the selective halogenation of pyridines have been developed, often involving the use of N-oxides or specialized phosphine (B1218219) reagents to activate the ring. nih.gov Theoretical studies on the halogenation of a related thiazolo[5,4-d]thiazole (B1587360) system suggest that direct C-halogenation is a feasible pathway. dmed.org.ua In the context of this compound, further halogenation would likely occur on the pyridine ring, with the position of substitution influenced by the electronic directing effects of the fused thiazole and the existing chloro group. A copper bromide mediated bromination has been effectively used on a related thiazolo[5,4-b]pyridine derivative to introduce a bromine atom. nih.gov
Dehalogenation: The removal of the chlorine atom from the 6-position can be achieved through various reductive dehalogenation methods. Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a base to neutralize the formed HCl is a common and effective method for the dehalogenation of aryl chlorides. Other methods could include the use of zinc dust in acidic or basic media. These reactions would yield the parent thiazolo[5,4-b]pyridine, providing access to a different set of derivatives.
Investigation of Ring-Opening and Ring-Closure Transformations
Ring-Opening: The thiazolo[5,4-b]pyridine ring system is generally stable due to its aromatic character. However, under certain conditions, ring-opening reactions can be induced. For instance, studies on related isoxazolopyridines have shown that the isoxazole (B147169) ring can be opened photochemically or through the use of metal-nitrene complexes. researchgate.net While not directly demonstrated for this compound, these findings suggest that the fused thiazole ring might be susceptible to cleavage under specific and likely forcing conditions.
Ring-Closure: The synthesis of the thiazolo[5,4-b]pyridine core itself is a ring-closure transformation. A common synthetic route involves the reaction of a substituted aminopyridine with a suitable reagent to form the fused thiazole ring. For example, the synthesis of thiazolo[5,4-b]pyridine derivatives can be achieved through the intramolecular cyclization of a thiocyanate intermediate derived from a nitropyridine. nih.gov Another approach involves the reaction of an aminopyridine-thiol with an appropriate electrophile. dmed.org.ua These ring-closure reactions are fundamental to accessing the core scaffold of this compound and its analogs.
Table 2: Ring-Closure Reactions Leading to Thiazolo[5,4-b]pyridine Derivatives
| Starting Material | Reagent(s) | Product | Conditions | Reference |
| 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine | Fe powder, HOAc | 7-morpholinothiazolo[5,4-b]pyridin-2-amine | 60 °C | nih.gov |
| 3-amino-5-bromo-2-chloropyridine | KSCN | 2-amino-5-bromothiazolo[5,4-b]pyridine | 75% yield | nih.gov |
Catalytic Transformations Involving the Thiazolo[5,4-b]pyridine Core
The chlorine atom at the 6-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.
One of the most significant catalytic transformations is the Suzuki cross-coupling reaction. In a study focused on developing c-KIT inhibitors, a bromo-analogue of this compound was successfully coupled with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester using a Pd(dppf)Cl₂ catalyst. nih.gov This reaction demonstrates the feasibility of functionalizing the 6-position of the thiazolo[5,4-b]pyridine core with various aryl and heteroaryl groups. A similar reactivity is expected for the 6-chloro derivative, which can also participate in Suzuki couplings, although potentially requiring more forcing conditions compared to its bromo counterpart.
Another example involves the Suzuki reaction of a bromothiazolo[5,4-b]pyridine derivative with aryl borates, which proceeded in good yields to afford a series of PI3K inhibitors. nih.gov These examples underscore the importance of catalytic cross-coupling reactions in the elaboration of the this compound scaffold for medicinal chemistry applications.
Table 3: Catalytic Cross-Coupling Reactions of Halogenated Thiazolo[5,4-b]pyridine Analogs
| Substrate | Coupling Partner | Catalyst | Product | Conditions | Reference |
| 2-amino-5-bromothiazolo[5,4-b]pyridine (Boc protected) | 2-methyl-5-nitrophenylboronic acid pinacol ester | Pd(dppf)Cl₂ | Boc-protected 6-(2-methyl-5-nitrophenyl) derivative | 70% yield | nih.gov |
| Bromothiazolo[5,4-b]pyridine derivative | Aryl borates | PdCl₂(dppf) | Heterocycle substituted thiazolo[5,4-b]pyridines | K₂CO₃, 1,4-dioxane/H₂O, 100 °C | nih.gov |
Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon-hydrogen framework.
In the ¹H NMR spectrum of a related compound, 7-morpholinothiazolo[5,4-b]pyridin-2-amine, specific proton signals are observed that help to confirm the thiazolo[5,4-b]pyridine (B1319707) core structure. The spectrum, recorded in DMSO-d6, shows a doublet at 7.89 ppm with a coupling constant (J) of 5.5 Hz, which is characteristic of a proton on the pyridine (B92270) ring. nih.gov Another doublet appears at 6.65 ppm (J = 5.6 Hz), also corresponding to a pyridine proton. nih.gov Additionally, two multiplets are observed for the morpholine (B109124) substituent at 3.78–3.70 ppm and 3.56–3.50 ppm. nih.gov
A derivative, N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide, displays a doublet at 8.24–8.20 ppm and another at 6.89 ppm (J = 5.7 Hz), further confirming the pyridine ring protons. nih.gov
Table 1: ¹H NMR Spectroscopic Data for 6-Chlorothiazolo[5,4-b]pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm (Coupling Constant J in Hz) |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | DMSO-d6 | 7.89 (d, J = 5.5), 7.55 (s, 2H), 6.65 (d, J = 5.6), 3.78–3.70 (m, 4H), 3.56–3.50 (m, 4H) |
| N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide | DMSO-d6 | 9.56 (s, 1H), 8.63 (d, J = 2.2), 8.24–8.20 (m, 2H), 6.89 (d, J = 5.7), 4.02 (s, 3H), 3.92–3.80 (m, 8H), 3.13 (s, 3H) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 7-morpholinothiazolo[5,4-b]pyridin-2-amine, the ¹³C NMR spectrum in DMSO-d6 shows signals at 162.1, 155.6, 146.0, 143.0, 135.3, and 107.0 ppm, which are assigned to the carbons of the thiazolo[5,4-b]pyridine core. The morpholine carbons resonate at 66.0 and 48.3 ppm. nih.gov
In the derivative N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide, the carbon signals for the core structure and substituents are observed at 159.4, 157.7, 157.6, 149.3, 148.0, 140.9, 135.3, 128.1, 123.5, 122.4, and 106.5 ppm. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | DMSO-d6 | 162.1, 155.6, 146.0, 143.0, 135.3, 107.0, 66.0, 48.3 |
| N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide | DMSO-d6 | 159.4, 157.7, 157.6, 149.3, 148.0, 140.9, 135.3, 128.1, 123.5, 122.4, 106.5, 65.9, 54.3, 48.5, 40.6 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For the derivative N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide, the HRMS (ESI) calculated for C₁₇H₂₀N₅O₄S₂ [M+H]⁺ is 422.0951, with the found value being 422.0944, confirming its elemental composition. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It is often used to determine the molecular weight of a compound. The imidazo[4,5-b]pyridine scaffold, a related heterocyclic system, has been studied using ESI-MS to investigate the formation and stability of metal-ligand complexes. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide shows characteristic absorption bands at 3215, 2998, 2882, 1585, 1464, 1393, 1287, 1137, 1003, 841, 771, and 684 cm⁻¹. These bands correspond to various vibrational modes of the molecule, including N-H, C-H, C=N, C=C, and S=O stretching and bending vibrations, which helps in confirming the presence of the different functional groups. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption-Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the UV-Vis portion of the electromagnetic spectrum, valuable information about the electronic structure and conjugation of a compound can be obtained. Emission spectroscopy, specifically fluorescence, provides insights into the processes of de-excitation and can be indicative of a compound's potential applications in areas such as bio-imaging and optoelectronics.
For thiazolo[5,4-b]pyridine derivatives, the UV-Vis absorption spectra are typically characterized by multiple bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the heterocyclic core. For instance, the introduction of a chlorine atom at the 6-position of the thiazolo[5,4-b]pyridine ring is expected to influence the electronic distribution and, consequently, the absorption and emission properties.
While specific data for this compound is not available, studies on related substituted thiazolo[5,4-d]thiazole (B1587360) crystals have shown that their absorption spectra can be significantly red-shifted in the solid state compared to in solution. nih.gov These crystals exhibit fluorescence spanning the visible spectrum from blue to orange-red. nih.gov The photophysical properties, including emission wavelengths, are highly dependent on the molecular packing within the crystal lattice. nih.gov For example, a study on various thiazolo[5,4-d]thiazole derivatives demonstrated a correlation between the alkyl chain length of substituents and the resulting photophysical properties. nih.gov
Table 1: Illustrative UV-Vis Absorption and Emission Data for Related Heterocyclic Compounds
| Compound/System | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Solvent/State |
| Thiazolo[5,4-d]thiazole Derivatives nih.gov | Varies (e.g., in solution vs. solid state) | Blue to Orange-Red | Solution and Solid-State |
| Pyridin-2-ylthiazolothiazoles researchgate.net | Not specified | Not specified | Not specified |
This table is for illustrative purposes, showcasing the type of data obtained from UV-Vis spectroscopy for related compound classes, due to the absence of specific data for this compound.
Advanced X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's chemical reactivity, physical properties, and biological activity.
The crystal structure of a thiazolo[5,4-b]pyridine derivative would reveal the planarity of the fused ring system and the spatial orientation of the chloro-substituent. Intermolecular interactions, such as π-stacking and hydrogen bonding (if applicable), play a crucial role in the crystal packing, which in turn can influence properties like solubility and melting point. nih.gov
For instance, research on thieno[2,3-b]pyridines, a related class of compounds, has highlighted the importance of crystal packing in their solubility and anti-proliferative activity. nih.gov The planar nature of these molecules often leads to tight packing via intermolecular forces, which can be disrupted by the introduction of bulky substituents. nih.gov
Table 2: Predicted Crystallographic Data for this compound (Based on Related Structures)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic (Common for related heterocycles) |
| Space Group | P2₁/c or similar (Common for related heterocycles) |
| Key Intermolecular Interactions | π-π stacking of the thiazolopyridine rings, potential C-H···N or C-H···Cl interactions |
| General Structural Features | Planar thiazolo[5,4-b]pyridine core |
This table contains predicted information based on common findings for related heterocyclic compounds and is intended to be illustrative in the absence of experimental data for this compound.
Computational Chemistry and Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.
Molecular docking simulations are frequently employed to predict the binding affinity of thiazolo[5,4-b]pyridine (B1319707) derivatives to various protein targets. The predicted binding energy, often expressed as a docking score, helps to rank compounds and prioritize them for synthesis and biological testing.
For instance, studies on thiazolo[5,4-b]pyridine analogs have successfully used docking to identify potent inhibitors of several kinases. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The lead compound from this series demonstrated high potency with an IC50 value of 3.6 nM against PI3Kα. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by docking, revealed that substitutions on the thiazolo[5,4-b]pyridine core were critical for inhibitory activity. nih.gov For example, replacing a pyridyl group with a phenyl group led to a significant drop in potency, highlighting the specificity of the interaction. nih.gov
In another study, novel thiazolo[5,4-b]pyridine derivatives were designed as inhibitors of the c-KIT receptor tyrosine kinase to overcome resistance to existing drugs like imatinib. nih.gov Docking was used to guide the synthesis of 31 derivatives, leading to the identification of a compound (6r) with potent enzymatic and anti-proliferative activities, comparable or superior to existing drugs. nih.gov More recently, a large series of forty-five thiazolo[5,4-b]pyridine derivatives were designed and evaluated as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors for non-small cell lung cancer. nih.gov The most promising compound showed an IC50 value of 0.010 μM against the HCC827 cancer cell line, an activity level comparable to the clinical drug Osimertinib. nih.gov
Table 1: Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (μM) |
|---|---|---|---|---|
| 19a | PI3Kα | 3.6 | - | - |
| 19a | PI3Kβ | 34 | - | - |
| 19a | PI3Kγ | 1.6 | - | - |
| 19a | PI3Kδ | 2.9 | - | - |
| 6r | c-KIT | 140 | GIST-T1 | - |
| 6r | c-KIT (V560G/D816V) | 4770 | HMC1.2 | 1.15 |
| 10k | EGFR-TK | 10 | HCC827 | - |
| 10k | EGFR-TK | 80 | NCI-H1975 | - |
| 10k | EGFR-TK | 820 | A-549 | - |
Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its target. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex.
For thiazolo[5,4-b]pyridine-based inhibitors, the core scaffold consistently plays a crucial role in anchoring the molecule within the ATP-binding site of kinases. In the case of PI3K inhibitors, docking analysis revealed that the thiazolo[5,4-b]pyridine scaffold fits neatly into the binding pocket, forming a critical hydrogen bond with the hinge region residue Val851. nih.govactascientific.com Additional hydrogen bonds, such as between a sulfonamide substituent and Lys802, were also identified as key for high-potency binding. nih.govactascientific.com
Similarly, in the development of c-KIT inhibitors, a molecular docking study showed that a 3-(trifluoromethyl)phenyl group attached to the scaffold fits well into a hydrophobic binding pocket. nih.gov This interaction was a key finding from the structure-activity relationship study. Research has also highlighted that the binding mode of the thiazolo[5,4-b]pyridine scaffold can vary depending on the target kinase; for instance, the 4-nitrogen is a key hinge-binding motif for PI3K, whereas the 1-nitrogen and a 2-amino group are important for binding to ITK kinase. nih.gov The functionalization at the 6-position, where the chlorine atom resides in 6-Chlorothiazolo[5,4-b]pyridine, has been reported as a novel strategy for developing c-KIT inhibitors. nih.gov Docking simulations of EGFR-TK inhibitors also confirmed that the thiazolo[5,4-b]pyridine core forms essential interactions with the hinge region, including hydrogen bonding with the cysteine residue Cys797. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems. For molecules like this compound, DFT can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the distribution of electronic charge.
In studies of related heterocyclic systems, such as oxazolo[4,5-b]pyridine (B1248351) derivatives, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set were performed to obtain optimized geometries and analyze electronic parameters. rsc.org These calculations are fundamental for understanding the molecule's intrinsic properties and serve as the starting point for more complex simulations like molecular dynamics and FMO analysis. DFT is also used to create Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For a series of antimicrobial oxazolo[4,5-b]pyridine derivatives, FMO analysis showed that the most active compounds had HOMO-LUMO energy gaps of around 4.35 to 4.48 eV. rsc.org Such analysis for this compound would provide valuable predictions about its kinetic stability and reactivity in chemical reactions and biological systems.
Table 2: Theoretical Electronic Properties of Active Antimicrobial Oxazolo[4,5-b]pyridine Derivatives (Calculated via DFT) This table is interactive. You can sort and filter the data.
| Compound ID | Description | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| P5 | 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.3508 |
| P6 | 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4471 |
| P7 | 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4852 |
Predictive Modeling for Structure-Property Relationships
Predictive modeling aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity.
Structure-Activity Relationship (SAR) studies are a qualitative form of predictive modeling that correlates structural modifications with changes in biological activity. The development of PI3K and c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold heavily relied on SAR to guide the design of new analogs with improved potency and selectivity. nih.govnih.gov These studies systematically explored how different substituents at various positions on the scaffold affected the target activity, leading to optimized lead compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical equation that quantitatively links molecular descriptors (e.g., electronic, steric, hydrophobic properties) to activity. While no specific QSAR studies for this compound were found, such studies have been performed on the isomeric thiazolo[4,5-b]pyridine (B1357651) core to model antioxidant activity. scispace.comlpnu.ua These models demonstrated that topological structure, physicochemical properties, and quantum-chemical parameters significantly influence the compound's efficacy. Applying a similar QSAR approach to this compound and its derivatives could lead to predictive models for various biological activities, accelerating the discovery of new therapeutic agents. Furthermore, computational models are now routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. rsc.org
In Silico Evaluation of Molecular Descriptors and Theoretical Properties
In silico evaluation through computational chemistry allows for the prediction of a molecule's physicochemical properties, which are essential for assessing its potential as a drug candidate. These molecular descriptors are calculated using various theoretical models, with Density Functional Theory (DFT) being a prominent method for investigating electronic structures and properties. nih.gov
For pyridine-based derivatives, key descriptors include molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net These properties are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental and comprehensive computational studies on this compound are not extensively detailed in the public domain, we can infer its likely properties based on its structure and data from similar compounds. The thiazolo[5,4-b]pyridine scaffold itself is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. nih.gov
Theoretical calculations for related structures often involve determining properties such as heats of formation, detonation properties, and electronic structure to assess stability and reactivity. nih.gov For a molecule like this compound, computational models would predict its molecular formula (C₆H₃ClN₂S) and could be used to calculate its predicted collision cross-section (CCS) values for various adducts, which is useful in mass spectrometry analysis.
Interactive Table: Predicted Molecular Descriptors for this compound
This table presents a set of theoretical properties for this compound, derived from computational chemistry platforms and cheminformatics tools.
| Property | Value | Description |
| Molecular Formula | C₆H₃ClN₂S | The elemental composition of the molecule. |
| Molecular Weight | 170.62 g/mol | The mass of one mole of the compound. |
| XlogP (predicted) | 2.3 | A measure of the molecule's lipophilicity or hydrophobicity. |
| Monoisotopic Mass | 169.97055 Da | The mass of the molecule with the most abundant isotopes. |
| Polar Surface Area | 41.7 Ų | The sum of surfaces of polar atoms in a molecule; relates to permeability. |
| H-Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. |
| H-Bond Acceptors | 2 | The number of electronegative atoms capable of accepting a hydrogen bond. |
Note: The values in this table are predicted based on the structure of this compound using standard computational algorithms.
Applications of Machine Learning and Deep Learning in Chemical Research
Machine learning (ML) and deep learning (DL) have become transformative tools in chemical research, accelerating the discovery and optimization of new molecules. nih.gov These artificial intelligence (AI) technologies are adept at identifying complex patterns in large datasets, making them highly suitable for predicting molecular properties, biological activities, and reaction outcomes. smu.edunih.gov
For compounds like this compound and its derivatives, ML models can be trained on datasets of known molecules to predict various characteristics. nih.gov This includes developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural or physicochemical properties with its biological activity. researchgate.netnih.gov For instance, a QSAR model could be built using a dataset of thiazole (B1198619) derivatives to predict their anticancer activity, helping to guide the synthesis of more potent analogues. nih.gov
Deep learning, a subset of ML, utilizes neural networks with many layers (deep neural networks) to analyze data. nih.gov These models can learn directly from molecular representations like SMILES strings or 2D/3D structures to predict properties without the need for pre-calculated descriptors. nih.govarxiv.org Applications include predicting pharmacokinetic profiles, identifying potential off-target interactions, and even generating novel molecular structures with desired properties. researchgate.netacs.org While specific ML studies on this compound are not widely published, the methodologies are broadly applicable to the thiazolopyridine class for tasks such as predicting inhibitory activity against specific kinases or other biological targets. nih.govnih.gov
Retrosynthetic Analysis Algorithms and Methodologies
Computational Approaches to Retrosynthetic Pathway Elucidation
Computer-Aided Synthesis Planning (CASP) tools leverage vast reaction databases to propose synthetic routes. These programs use algorithms to identify viable "disconnections" in the target molecule that correspond to known chemical reactions. For a heterocyclic system like this compound, a computational approach would break down the fused ring system into more fundamental building blocks.
Application of Artificial Intelligence in Retrosynthesis for Thiazolopyridines
For the thiazolopyridine class, an AI model could identify novel or less obvious synthetic strategies that a human chemist might overlook. arxiv.org These platforms can generate multiple potential synthetic routes, allowing researchers to choose the most efficient and practical option. researchgate.net For example, AI tools like AiZynthFinder or those developed by companies and academic groups can process the structure of a this compound derivative and propose a complete, step-by-step synthesis plan. researchgate.net The integration of AI with retrosynthesis knowledge allows for the creation of applications that can adjust their predictions based on specific chemical knowledge, further refining the quality of the suggested synthetic routes. nih.gov This data-driven approach accelerates the process of discovering synthetic pathways for complex molecules like novel thiazolopyridine derivatives, which are important for drug discovery. nih.govnih.gov
Structure Activity Relationship Sar and Derivative Design
Systematic SAR Studies on Thiazolo[5,4-b]pyridine (B1319707) Derivatives
SAR studies on thiazolo[5,4-b]pyridine derivatives have been pivotal in identifying key structural features that dictate their function. These studies often involve the synthesis of a library of related compounds with systematic variations to the core structure, followed by biological evaluation.
The nature and position of substituents on the thiazolo[5,4-b]pyridine ring system have a profound impact on the molecular functionality and biological activity of the resulting compounds. Research has shown that even minor changes can lead to significant differences in potency and selectivity.
For instance, in the development of inhibitors for the c-KIT kinase, a target in gastrointestinal stromal tumors, various substituents on the thiazolo[5,4-b]pyridine scaffold were explored. nih.gov Initial studies focused on the R1 group of the scaffold, revealing that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity. nih.gov Further exploration of this 3-(trifluoromethyl)phenyl group showed that adding substituents at the para-position, such as 4-dimethylamino, 4-morpholino, and 4-methylpiperazino moieties, enhanced the inhibitory activity by 2.3- to 5.6-fold compared to the parent compound. nih.gov In contrast, placing similar substituents at the meta-position led to a decrease in activity, highlighting the critical role of substituent placement. nih.gov
In a different study focused on phosphoinositide 3-kinase (PI3K) inhibitors, the sulfonamide functionality was identified as a key structural unit for PI3Kα inhibitory activity. nih.govmdpi.com Derivatives containing 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide (B1586055) demonstrated potent inhibitory activity in the nanomolar range. mdpi.comresearchgate.net Furthermore, a pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be another crucial element for high potency, as its replacement with a phenyl group resulted in a significant drop in activity. mdpi.comresearchgate.net
The following table summarizes the impact of various substituents on the inhibitory activity of thiazolo[5,4-b]pyridine derivatives against c-KIT. nih.gov
| Compound | R1 Group | Additional Substituent | IC50 (μM) against c-KIT |
| 6h | 3-(Trifluoromethyl)phenyl | None | 9.87 |
| 6k | 3-(Trifluoromethyl)phenyl | 4-Dimethylamino | 4.31 |
| 6l | 3-(Trifluoromethyl)phenyl | 4-Morpholino | 1.76 |
| 6m | 3-(Trifluoromethyl)phenyl | 4-Methylpiperazino | 2.17 |
| 6n | 3-(Trifluoromethyl)phenyl | 3-Morpholino | Inactive |
| 6o | 3-(Trifluoromethyl)phenyl | 4-Methylpiperazino (on meta-position) | 5.03 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Positional isomerism, which involves changing the attachment point of substituents on the heterocyclic core, has been shown to have a dramatic effect on the biological activity of thiazolopyridine derivatives.
A compelling example of this is seen in the study of isothiazolopyridine-based inhibitors of cyclin G-associated kinase (GAK), a target for broad-spectrum antiviral agents. rsc.org Extensive research had previously focused on the isothiazolo[4,3-b]pyridine scaffold, with modifications at positions 3, 5, and 6 leading to potent inhibitors. rsc.org For example, switching an aryl substituent from position 6 to position 5 on the isothiazolo[4,3-b]pyridine core resulted in a compound with equally high GAK affinity. rsc.org However, when the isomeric isothiazolo[4,5-b]pyridine scaffold was explored, where the nitrogen and sulfur atoms in the isothiazole (B42339) ring are swapped, the resulting compounds were completely devoid of GAK affinity. rsc.org This stark difference underscores the critical importance of the precise arrangement of atoms within the heterocyclic core for target binding and inhibition.
Rational Design of Novel Analogs for Specific Applications
The insights gained from SAR studies are instrumental in the rational design of novel analogs with improved properties for specific therapeutic applications. By understanding which structural features are essential for activity and selectivity, medicinal chemists can design new molecules with enhanced efficacy.
The design of thiazolopyridine derivatives is often guided by the specific characteristics of the biological target. For example, in the design of novel inhibitors for epidermal growth factor receptor (EGFR) tyrosine kinase (TK), which is implicated in non-small cell lung cancer, a series of substituted thiazolo[5,4-b]pyridine analogs were rationally designed and synthesized. nih.gov Molecular docking simulations revealed that these compounds formed crucial interactions, including hydrogen bonding with the Cys797 residue in the hinge region of the EGFR-TK active site, indicating potential for strong target engagement. nih.gov
Similarly, in the quest for new PI3K inhibitors, a design strategy involving the pharmacophore splicing of a methoxyl pyridine (B92270) unit and a morpholinyl heterocyclic inhibitor led to a new series of thiazolo[5,4-b]pyridines. nih.govmdpi.com This design was based on the knowledge that heteroaryl morpholines and 2-methoxyl pyridine units are common structural cores in known PI3K inhibitors. nih.gov The resulting lead compound from this series fit well into the ATP binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions with Val851 and a water bridge with other important residues. nih.gov
A major goal in drug design is to create molecules that are highly selective for their intended target, thereby minimizing off-target effects. The thiazolo[5,4-b]pyridine core has proven to be a versatile scaffold for such optimization.
In the development of c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was explored for the first time to identify novel inhibitors. nih.gov This led to the discovery of a derivative, 6r, which not only showed potent inhibition of a drug-resistant c-KIT mutant but also exhibited reasonable kinase selectivity in a panel profiling assay. nih.govnih.gov
Another study focused on developing selective agonists for the S1P1 receptor, a target for autoimmune diseases. nih.gov By replacing the azetidine (B1206935) carboxylate head-group of a development candidate with a range of acyclic amino carboxylate head-groups on a thiazolo[5,4-b]pyridine core, a novel agonist was identified. This new compound was S1P3-sparing, meaning it was more selective for the S1P1 receptor over the S1P3 receptor, which is an important attribute for avoiding potential cardiovascular side effects. nih.gov
The table below showcases the inhibitory potency and isoform selectivity of a rationally designed thiazolo[5,4-b]pyridine derivative against PI3K isoforms. mdpi.com
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 3.6 | ~36 | Not specified | Not specified |
This data indicates that compound 19a is approximately 10-fold more selective for PI3Kα over PI3Kβ. mdpi.com
Applications in Advanced Chemical Synthesis
Role as a Versatile Building Block in Complex Molecular Architectures
The thiazolo[5,4-b]pyridine (B1319707) scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to biologically relevant purine (B94841) systems. dmed.org.uanih.gov The compound 6-Chlorothiazolo[5,4-b]pyridine, in particular, serves as a key starting material and a versatile building block for the synthesis of more complex and highly functionalized molecules. nih.govnih.gov Its utility stems from the presence of multiple reactive sites that allow for a wide range of chemical modifications. dmed.org.ua
The design and synthesis of complex molecules often rely on modular building blocks that can be systematically assembled. semanticscholar.org The this compound core can be strategically modified at various positions to create a library of derivatives with diverse properties. dmed.org.uanih.gov For instance, the chlorine atom at the 6-position is a key functional handle for introducing various substituents via cross-coupling reactions, such as the Suzuki coupling. nih.govnih.gov This allows for the attachment of aryl or heteroaryl groups, significantly increasing molecular complexity.
Furthermore, the thiazole (B1198619) and pyridine (B92270) rings themselves can be functionalized. For example, the 2-position of the thiazole ring can be modified through reactions such as bromination, followed by coupling with other moieties. nih.gov This multi-faceted reactivity makes this compound a valuable synthon for constructing elaborate molecular architectures, as demonstrated in the synthesis of potent enzyme inhibitors. nih.govnih.govnih.gov
A notable application of this building block approach is in the development of kinase inhibitors. By functionalizing the 6-position of the thiazolo[5,4-b]pyridine scaffold, researchers have successfully created novel and potent inhibitors of enzymes like c-KIT, which are implicated in various cancers. nih.gov This highlights the importance of this compound in generating molecules with tailored biological activities.
Intermediates for the Construction of Diverse Fused Heterocyclic Systems
The this compound core is a valuable intermediate for the synthesis of various fused heterocyclic systems. The inherent reactivity of the pyridine and thiazole rings allows for annulation reactions, where additional rings are fused onto the existing bicyclic structure. These reactions lead to the formation of novel polycyclic scaffolds with potential applications in medicinal and materials chemistry. researchgate.netsemanticscholar.org
One common strategy involves the derivatization of the this compound followed by intramolecular cyclization reactions. For example, the chlorine atom can be displaced by a nucleophile that contains a second reactive group, which can then react with another position on the thiazolo[5,4-b]pyridine ring system to form a new fused ring.
Research has demonstrated the synthesis of various fused systems starting from precursors related to this compound. For instance, derivatives of thiazolo[5,4-b]pyridines can be used to prepare more complex systems like triazolo[4',3':1,6]pyridino[2,3-d]thiazoles and pyrazolo[4,3-e]thiazolo[4,5-b]pyridines. These fused systems are of interest due to their unique chemical properties and potential biological activities.
The following table summarizes examples of fused heterocyclic systems derived from thiazolo[5,4-b]pyridine and related structures:
| Starting Material Class | Fused System Formed | Reaction Type | Reference |
| Thiazolo[5,4-b]pyridine derivatives | Triazolo[4',5':4,5]furo[2,3-c]pyridine | Diazotization and cyclization | semanticscholar.org |
| 2-Chloropyridine derivatives | nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridines | Palladium-catalyzed amination followed by dehydration | organic-chemistry.org |
| Aminopyrazole and alkynyl aldehydes | Pyrazolo[3,4-b]pyridines | Cascade 6-endo-dig cyclization | nih.gov |
Synthesis of Specialized Chemical Reagents and Ligands
The unique structural and electronic properties of the this compound scaffold make it an attractive core for the design and synthesis of specialized chemical reagents and ligands. The nitrogen and sulfur atoms within the heterocyclic system can act as coordination sites for metal ions, making its derivatives potential ligands for catalysis or metal-organic frameworks (MOFs). semanticscholar.orgresearchgate.net
The functionalization of the this compound core allows for the fine-tuning of the electronic and steric properties of the resulting ligands. For example, the introduction of different substituents at the 6-position can modulate the electron density of the pyridine ring, thereby influencing the coordination properties of the nitrogen atom. This tunability is crucial for the rational design of ligands with specific catalytic activities or binding affinities.
While direct examples of this compound being used as a ligand are not extensively documented in the provided search results, the broader class of pyridine-based heterocycles is well-established in coordination chemistry. researchgate.net The principles of ligand design suggest that derivatives of this compound could be employed in various applications, including:
Asymmetric Catalysis: Chiral derivatives could serve as ligands for transition metal catalysts, enabling enantioselective transformations.
Metal-Organic Frameworks (MOFs): The rigid, planar structure of the thiazolo[5,4-b]pyridine core makes it a suitable building block for the construction of porous crystalline materials with applications in gas storage, separation, and catalysis. semanticscholar.org
Sensors: Functionalization with chromophores or fluorophores could lead to the development of chemosensors for the detection of specific metal ions or small molecules.
The synthesis of such specialized reagents and ligands would typically involve multi-step sequences starting from this compound, utilizing reactions such as cross-coupling, nucleophilic substitution, and functional group transformations to install the desired coordinating groups and other functionalities. nih.govnih.gov
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of the thiazolo[5,4-b]pyridine (B1319707) core is an area of active development. While multi-step syntheses from commercially available starting materials are common, they can be inefficient. nih.govnih.gov Researchers have developed more direct, one-step methods for creating the thiazolo[5,4-b]pyridine skeleton, for instance, from appropriately substituted chloronitropyridines and thioamides or thioureas. researchgate.netresearchgate.net These approaches offer a more streamlined path to a variety of derivatives.
Development of Advanced Computational Models for Prediction and Design in Thiazolopyridine Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For thiazolopyridine derivatives, molecular docking simulations and other in silico methods are already being used to predict binding modes and affinities with biological targets. nih.govmdpi.com These computational studies help to rationalize the structure-activity relationships (SAR) observed in laboratory experiments and guide the design of more potent and selective molecules. nih.govjchemlett.comnih.gov
The future in this area lies in the development of more sophisticated and predictive computational models. This includes the use of quantum mechanics/molecular mechanics (QM/MM) methods for more accurate energy calculations, and machine learning algorithms trained on larger datasets to predict not only binding affinity but also pharmacokinetic properties and potential off-target effects. For instance, Density Functional Theory (DFT) has been used to corroborate mechanistic pathways in related heterocyclic syntheses. rsc.org Advanced models could significantly accelerate the design-synthesis-test cycle by allowing researchers to prioritize the most promising candidate molecules for synthesis, saving time and resources.
Investigation of Underexplored Reactivity Profiles of Halogenated Thiazolopyridines
The chlorine atom at the 6-position of 6-Chlorothiazolo[5,4-b]pyridine is a key functional handle for introducing molecular diversity. Currently, its reactivity is primarily exploited through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl substituents. nih.govnih.gov While effective, this represents only a fraction of the potential chemical transformations possible at this position.
Future research should focus on exploring the full range of the C-Cl bond's reactivity. This could include investigating less common cross-coupling reactions, amination reactions, and direct functionalization methods. Understanding the reactivity of halogenated tripentones in metallo-catalyzed cross-coupling reactions has provided insights into their biological activity, a strategy that could be applied here. nih.gov A deeper understanding of the electronic nature of the thiazolo[5,4-b]pyridine ring system and how it influences the reactivity of the halogen atom is crucial. This knowledge will enable chemists to perform a wider array of chemical modifications, leading to novel derivatives that are inaccessible through current methods.
Expanding the Chemical Space of Thiazolo[5,4-b]pyridine Derivatives for Novel Functional Applications
The thiazolo[5,4-b]pyridine scaffold has proven to be a versatile platform for developing biologically active compounds. tandfonline.com Significant research has focused on functionalizing the 2-, 5-, and 6-positions to create potent inhibitors of various protein kinases, such as c-KIT, PI3K, and EGFR-TK, which are important targets in cancer therapy. nih.govnih.govnih.gov Derivatives have also shown promise as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) for treating inflammatory conditions. nih.gov
The challenge now is to expand the known functional applications beyond these areas. This requires a systematic expansion of the chemical space around the core scaffold. By combining novel synthetic strategies and a deeper understanding of reactivity, libraries of new derivatives can be created and screened for a wide range of activities. This could include applications in agrochemicals, as suggested by the herbicidal activity of some thiazolopyridine derivatives, or in materials science, where heterocyclic compounds are used in semiconductors and photographic materials. dmed.org.uatandfonline.com The construction of multi-macrocycle-containing architectures from related hydroxy-substituted pyridines demonstrates the potential for creating complex and functional molecular systems. nih.gov
Integration of Fundamental Research with Translational Opportunities in Chemical Sciences
A critical challenge in the chemical sciences is the translation of fundamental research findings into tangible, real-world applications. For this compound, the existing body of research provides a strong foundation for such translation, particularly in the field of medicine. The identification of lead compounds with potent anticancer activity against clinically relevant mutations is a significant step towards developing new targeted therapies. nih.govnih.gov
To bridge the gap between the laboratory and the clinic, a more integrated approach is needed. This involves close collaboration between synthetic chemists, computational scientists, pharmacologists, and clinicians. Fundamental studies on synthesis and reactivity provide the essential tools to create new molecules. researchgate.net These molecules can then be evaluated using advanced computational and biological screening methods to identify promising candidates. nih.govnih.gov The development of derivatives with improved physicochemical properties, such as better solubility, is a key step in this translational process. nih.gov Ultimately, the goal is to create a seamless pipeline where basic scientific discoveries about the chemistry of this compound can be efficiently translated into new drugs and functional materials that benefit society.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 6-chlorothiazolo[5,4-b]pyridine derivatives to achieve high yield and purity?
Methodological Answer:
Synthetic optimization involves multi-step reactions starting from commercially available precursors. Key factors include:
- Catalyst Selection : Palladium or copper catalysts enhance coupling reactions, particularly in introducing substituents like sulfonamide or pyridyl groups .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, toluene) improve cyclization efficiency during thiazolo ring formation .
- Reaction Monitoring : Use of HPLC or TLC to track intermediates ensures stepwise purity. For example, continuous flow processes with automated temperature/pressure control reduce byproducts and improve scalability .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates derivatives with >95% purity .
Basic: How can structural elucidation of this compound derivatives be performed using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For instance, the thiazolo ring protons resonate at δ 7.5–8.5 ppm, while chloromethyl groups appear as singlets near δ 4.3 ppm .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C10H6ClN3S requires m/z 252.9924) and fragment patterns .
- 2D NMR (COSY, HETCOR) : Resolves overlapping signals in complex derivatives, such as distinguishing anilino substituents from pyridine protons .
Advanced: What experimental approaches are used to establish structure-activity relationships (SAR) for this compound derivatives targeting kinase inhibition?
Methodological Answer:
- Substituent Variation : Systematic modification of functional groups (e.g., sulfonamide, pyridyl) identifies critical pharmacophores. For example, replacing 2-chloro-4-fluorophenyl sulfonamide with phenyl reduces PI3Kα inhibition (IC50 increases from 3.6 nM to >100 nM) .
- Enzymatic Assays : Measure IC50 values against kinase isoforms (e.g., PI3Kα, PI3Kγ) using fluorescence-based ADP-Glo™ assays. Compound 19a showed nanomolar potency against PI3Kα/γ/δ but 10-fold lower activity against PI3Kβ .
- Cellular Testing : Assess anti-proliferative effects in resistant cancer lines (e.g., imatinib-resistant GIST models) to validate c-KIT inhibition .
Advanced: How do molecular docking studies contribute to understanding the binding mechanisms of this compound-based PI3K inhibitors?
Methodological Answer:
- Binding Mode Analysis : Docking into PI3Kα’s ATP-binding pocket reveals hydrogen bonds between the thiazolo nitrogen and Val851 backbone. The 5-(1-phenylcyclopropyl) group occupies a hydrophobic cleft, explaining its selectivity over S1P2/S1P3 .
- Rotamer Preferences : Computational models show optimal NCCC dihedral angles (180°) for the cyclopropyl group, which enhance binding affinity compared to non-planar analogues .
- Free Energy Calculations : MM/GBSA scoring predicts ΔG values correlating with experimental IC50 data, validating docking poses .
Advanced: What strategies are employed to overcome drug resistance when developing this compound derivatives as c-KIT inhibitors?
Methodological Answer:
- Resistant Mutant Targeting : Design derivatives to inhibit c-KIT mutants (e.g., T670I) by introducing bulkier substituents (e.g., trifluoromethyl) that fill mutated kinase pockets .
- Dual Inhibition : Co-targeting downstream pathways (e.g., MAPK/STAT3) using hybrid molecules reduces resistance in GIST models .
- Pharmacokinetic Optimization : Adjust logP values (e.g., <3) via hydrophilic substituents to improve bioavailability and reduce efflux pump-mediated resistance .
Basic: What role do substituents like chloromethyl or trifluoromethyl groups play in modulating the reactivity of thiazolo[5,4-b]pyridine derivatives?
Methodological Answer:
- Chloromethyl Group : Acts as a leaving group in nucleophilic substitution reactions, enabling derivatization with amines or thiols to form bioactive analogues .
- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, increasing binding affinity to hydrophobic kinase domains .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) reduce rotational freedom, favoring optimal binding conformations .
Advanced: How do fluorescence properties of thiazolo[5,4-b]pyridine derivatives vary with solvent environment, and what methodologies assess these changes?
Methodological Answer:
- Solvent Polarity Effects : Derivatives like ethyl 4-(2H-4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)butanoate exhibit solvatochromism, with emission shifts from 450 nm (non-polar solvents) to 480 nm (polar solvents) due to intramolecular charge transfer .
- Quantum Yield Measurement : Use fluorometers with integrating spheres to calculate Φ values (e.g., Φ = 0.45 in DMSO vs. 0.28 in water) .
- Time-Resolved Fluorescence : Picosecond lasers measure lifetime decay (τ ≈ 2–4 ns), correlating with substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
